2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is a chemical compound with the CAS Number: 1153022-44-6 . It has a molecular weight of 265.78 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide include a molecular weight of 265.78 . It is a powder that is stored at room temperature . Unfortunately, no further information on its physical and chemical properties could be found from the web search results.Scientific Research Applications
Synthesis of Novel Compounds
A study outlines the synthesis of potent retinoid X receptor-selective retinoids, which are evaluated for their potential in treating non-insulin-dependent diabetes mellitus (NIDDM). The synthesis employs a core tetrahydronaphthalene, which is prepared using an AlCl₃-catalyzed Friedel-Crafts alkylation, demonstrating the compound's utility in complex chemical syntheses (Faul et al., 2001).
Probing Selective Binding and Activity
Another research explores the substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives to examine sigma-subtype affinities and selectivities, revealing the compound's significance in developing PET tools for sigma receptor studies and potential antiproliferative activities in tumor research (Berardi et al., 2005).
Exploring Antimicrobial and Cytotoxic Activities
A study synthesizes and investigates a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives for their antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents with potential applications in combating bacterial and fungal infections (Dawbaa et al., 2021).
Development of Antidepressants
Research on A-80426, a compound combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, suggests its utility in developing novel antidepressants, showcasing the compound's potential in neuropsychiatric drug development (Meyer et al., 1995).
Safety and Hazards
The safety information for 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide includes several hazard statements: H315, H318, H335 . These correspond to skin irritation, eye damage, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-10(16)15(18)17-11(2)13-8-7-12-5-3-4-6-14(12)9-13/h7-11H,3-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJSEKPLJLDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.